Epsilon-cyclodextrin

Chiral separation Capillary electrophoresis Enantiomeric pharmaceuticals

Conventional α/β/γ-cyclodextrins fail to encapsulate large guests (>8 Å) or resolve key antimalarial drug enantiomers. Epsilon-cyclodextrin (ε-CD, CD10) solves this with a unique 10-glucose elliptical cavity. - Chiral resolution: Baseline separation of mefloquine & primaquine (Rs > 1.5); zero resolution with α/β/γ-CD. - Expanded cavity: 25-67% larger than γ-CD; ideal for macrocycles & extended aromatics. - Biocompatible: Non-toxic to HEK293 & MCF-7; safe alternative where β-CD is contraindicated. - Identity test: Characteristic DSC dehydration endotherm (19 H₂O) distinguishes from δ-CD.

Molecular Formula C60H100O50
Molecular Weight 1621.4 g/mol
Cat. No. B12071527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpsilon-cyclodextrin
Molecular FormulaC60H100O50
Molecular Weight1621.4 g/mol
Structural Identifiers
SMILESC(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(O2)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O
InChIInChI=1S/C60H100O50/c61-1-11-41-21(71)31(81)51(91-11)102-42-12(2-62)93-53(33(83)23(42)73)104-44-14(4-64)95-55(35(85)25(44)75)106-46-16(6-66)97-57(37(87)27(46)77)108-48-18(8-68)99-59(39(89)29(48)79)110-50-20(10-70)100-60(40(90)30(50)80)109-49-19(9-69)98-58(38(88)28(49)78)107-47-17(7-67)96-56(36(86)26(47)76)105-45-15(5-65)94-54(34(84)24(45)74)103-43-13(3-63)92-52(101-41)32(82)22(43)72/h11-90H,1-10H2
InChIKeyHUKYUKIIXNZRBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epsilon-Cyclodextrin: Large-Ring Cyclodextrin for Molecular Encapsulation


Epsilon-cyclodextrin (ε-CD, cyclomaltodecaose, CD10) is a cyclic oligosaccharide composed of ten α-(1→4)-linked D-glucopyranose units, belonging to the large-ring cyclodextrin (LR-CD) family distinct from the conventional α-CD (6 units), β-CD (7 units), and γ-CD (8 units) [1]. Its molecular formula is C60H100O50 with a molecular weight of 1621.4 g/mol, and it crystallizes as a 19-hydrate (ε-CD·19H2O) with a unique elliptical cavity structure [2]. First purified and structurally characterized in the 1990s, ε-CD has gained renewed attention following advances in enzymatic synthesis that now enable production at 140–155 mg scale with >90% purity, expanding its accessibility for research and industrial evaluation [3].

Why Epsilon-Cyclodextrin Cannot Be Replaced by Alpha-, Beta-, or Gamma-CD


Cyclodextrins are not functionally interchangeable excipients; cavity dimensions—determined by the number of glucose units—directly govern guest molecule inclusion, chiral recognition, and toxicological profiles [1]. Alpha-CD (6 glucose units) accommodates only small aliphatic chains, beta-CD (7 units) preferentially binds aromatic rings, and gamma-CD (8 units) accepts larger guests such as steroids, yet all three fail to resolve certain racemic pharmaceuticals that epsilon-CD can baseline-separate [2]. Simply selecting a cheaper or more readily available analog risks complete loss of chiral discrimination, inadequate encapsulation of target molecules exceeding the ~8 Å cavity limit of conventional CDs, or introduction of the nephrotoxicity and hemolytic activity documented for beta-CD [3]. The quantitative evidence below establishes epsilon-CD's specific performance boundaries against these comparators.

Epsilon-Cyclodextrin: Quantitative Evidence and Comparator-Based Differentiation


Enantiomeric Resolution of Mefloquine by Capillary Electrophoresis

Epsilon-cyclodextrin (CD10) achieves baseline enantiomeric separation of the antimalarial drug mefloquine with resolution Rs > 1.5, whereas alpha-, beta-, and gamma-cyclodextrins (CD6, CD7, CD8) are incapable of separating mefloquine enantiomers under identical capillary electrophoretic conditions [1]. This represents a categorical capability difference—separation vs. no separation—rather than an incremental improvement. Additionally, CD10 resolves primaquine enantiomers, another pharmaceutical for which conventional CDs fail to provide any chiral discrimination [1].

Chiral separation Capillary electrophoresis Enantiomeric pharmaceuticals

Cavity Size and Architecture Differentiation from Conventional CDs

Epsilon-cyclodextrin comprises 10 α-(1→4)-linked D-glucopyranose units, expanding the hydrophobic cavity beyond the 6 units of α-CD, 7 units of β-CD, and 8 units of γ-CD [1]. X-ray crystallography reveals that ε-CD adopts an elliptical cavity with a 'band-flip' structural motif—two diametrically opposed glucose residues flipped ~180°—creating a slit-like cavity structurally distinct from the circular cavities of α-, β-, and γ-CD [2]. This conformational feature relieves steric strain present in smaller CDs and provides a unique molecular recognition surface unavailable in conventional cyclodextrins [2].

Supramolecular chemistry Host-guest inclusion Cyclodextrin cavity dimensions

Cytotoxicity Profile in Human Cell Lines

Epsilon-cyclodextrin (CD10), along with CD11 and CD12, showed no toxic effects on human embryonic kidney (HEK293) and human breast adenocarcinoma (MCF-7) cell lines in cell proliferation assays and impedimetric monitoring, performed on material at >90% purity [1]. This contrasts with beta-cyclodextrin, which is documented to cause hemolysis, nephrotoxicity, and cholesterol depletion at pharmacologically relevant concentrations, limiting its parenteral use without chemical derivatization [2]. The non-toxicity of ε-CD was an essential prerequisite for its evaluation as a chiral selector for pharmaceutical applications [1].

Cytotoxicity Drug delivery safety Cyclodextrin toxicology

Inclusion Complex Formation Constants Across Cyclodextrin Homologs

A systematic capillary zone electrophoresis study determined inclusion complex formation constants for α-, β-, γ-, δ-, ε-, ζ-, η-, and θ-cyclodextrins with various anionic guests [1]. Delta-CD (9 glucose units) and epsilon-CD (10 glucose units) were the weakest complex formers among the large-ring CDs tested for the specific anions used, while the complex forming ability of ε-, ζ-, η-, and θ-CD increased progressively with increasing ring size; θ-CD (13 glucose units) displayed formation constants comparable to γ-CD [1]. This guest-dependent behavior underscores that ε-CD's binding affinity cannot be inferred from smaller-CD data—selection must be matched to specific guest dimensions and chemistry.

Binding constants Capillary zone electrophoresis Host-guest thermodynamics

Hydration State and Thermal Identity for Quality Control

Epsilon-cyclodextrin crystallizes as a well-defined 19-hydrate (ε-CD·19H2O), while the closely related delta-cyclodextrin (9 glucose units) crystallizes as a 13.75-hydrate [1]. Differential scanning calorimetry (DSC) reveals a characteristic dehydration endotherm whose shape—a function of the distinct hydration stoichiometry—enables unambiguous discrimination between ε-CD and δ-CD, despite their similar thermal decomposition profiles (melting with decomposition above ~250 °C, resembling α-, β-, and γ-CD behavior) [1]. The crystal structure of ε-CD·19H2O has been independently elucidated by X-ray diffraction at 203 K [2].

Thermal analysis Polymorph identification Quality control

Epsilon-Cyclodextrin: Research and Industrial Application Scenarios


Chiral CE Method Development for Antimalarial Enantiomeric Purity

Epsilon-cyclodextrin is the only native (underivatized) cyclodextrin capable of resolving mefloquine and primaquine enantiomers by capillary electrophoresis, achieving baseline separation (Rs > 1.5) where α-, β-, and γ-CD yield zero resolution [1]. Analytical laboratories developing pharmacopeial enantiomeric purity methods for these antimalarial drugs should procure ε-CD as the chiral selector of choice. The demonstrated non-toxicity of CD10 on HEK293 and MCF-7 cell lines further supports its use in quality control workflows requiring biocompatible separation media [2].

Supramolecular Encapsulation Beyond Gamma-CD Capacity

For guest molecules with molecular dimensions exceeding approximately 8 Å—the upper internal diameter limit of γ-CD (8 glucose units)—ε-CD's 10-membered ring and elliptical cavity architecture provide an expanded, structurally distinct binding pocket [1]. Research groups investigating inclusion complexes of macrocyclic guests, extended polyaromatic systems, or pharmaceutical agents that fail to form stable complexes with α-, β-, or γ-CD should select ε-CD as the host molecule based on its 25–67% larger ring size and unique band-flip conformational motif that relieves steric strain present in smaller CDs [2].

Parenteral and Cell-Based Formulation with Low-Cytotoxicity Excipient

Epsilon-cyclodextrin's demonstrated non-toxicity on human cell lines (HEK293, MCF-7) positions it as a viable native cyclodextrin excipient for injectable or cell-based drug delivery formulations where β-CD is contraindicated due to its known hemolytic activity (EC50 in low mM range) and nephrotoxicity [1]. Formulation scientists developing parenteral products, ophthalmic preparations, or cell culture-compatible delivery vehicles should evaluate ε-CD when the safety profile of β-CD is unacceptable and chemical derivatization (e.g., HP-β-CD, SBE-β-CD) is undesirable for regulatory or cost reasons [1].

DSC-Based Identity Testing for Large-Ring CD Batch QC

The distinct hydration stoichiometry of ε-CD (19 water molecules per macrocycle) compared to δ-CD (13.75 H2O) produces a characteristic DSC dehydration endotherm that serves as an identity test for incoming material release [1]. Procurement specifications for ε-CD intended for research or industrial use can include DSC profiling as a rapid, non-destructive method to distinguish ε-CD from its nearest homolog δ-CD, which may co-elute during chromatographic purification and otherwise require single-crystal X-ray diffraction for unambiguous identification [2].

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